(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with α-haloketones under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate carboxylic acids or esters.
Benzylidene Group Introduction: The benzylidene group is introduced through a condensation reaction between the benzaldehyde derivative and the thiazole-triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzylidene compounds.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Materials Science: Use in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.
Industrial Applications: Potential use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[4-(methoxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-[4-(ethoxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5E)-5-[4-(benzyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The benzyloxy group provides a distinct electronic and steric environment compared to other similar compounds, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C24H17N3O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(5E)-2-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H17N3O2S/c28-23-21(30-24-25-22(26-27(23)24)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)29-16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+ |
InChI Key |
OYWDMYLMAPBROD-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3 |
Origin of Product |
United States |
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